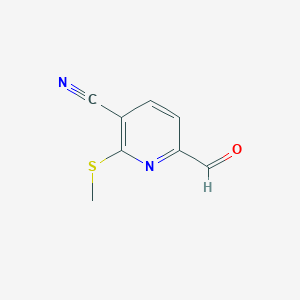
6-Formyl-2-(methylsulfanyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinonitrile derivatives have attracted attention for their potential applications in various fields, including luminescent materials, pharmaceuticals, and organic synthesis. Their structural diversity and chemical reactivity make them subjects of interest in both academic and applied research.
Synthesis Analysis
A study by Farhanullah et al. (2003) outlines an efficient synthesis of aminonicotinonitriles, including derivatives that might share similarities with the target compound through base-catalyzed ring transformation of 2H-pyran-2-ones with cyanamide and ammonium carbonate (Farhanullah et al., 2003).
Molecular Structure Analysis
The molecular structure and conformation of ethyl 2-methylsulfanyl-6-[(triphenylphosphoranylidene)amino]nicotinate have been studied, revealing insights into bond lengths, molecular conformations, and crystal structures. This analysis may offer parallels to the structural understanding of 6-Formyl-2-(methylsulfanyl)nicotinonitrile (Cobo et al., 2008).
Chemical Reactions and Properties
The reactivity and chemical properties of nicotinonitriles, including those with substitutions at the methylsulfanyl group, have been explored. This research can provide foundational knowledge on how substitutions affect chemical behavior and reactivity (Teague, 2008).
Physical Properties Analysis
While specific studies on the physical properties of 6-Formyl-2-(methylsulfanyl)nicotinonitrile were not identified, research on similar compounds, such as the luminescent properties and solvatochromic effects of nicotinonitrile derivatives, provides valuable insights into how structural elements influence physical characteristics (Ahipa et al., 2014).
科学的研究の応用
Synthesis and Chemical Transformations
Research has shown that derivatives of 6-Formyl-2-(methylsulfanyl)nicotinonitrile can be synthesized through various chemical reactions and used as intermediates in the preparation of complex heterocyclic compounds. For instance, Anabha et al. (2007) describe the cyclization of Knoevenagel adducts to afford nicotinonitriles, which can further undergo transformation in the presence of aqueous ammonia or Vilsmeier reagent to produce aminonicotinonitriles or chlorinated derivatives, respectively (Anabha, Nirmala, Thomas, & Asokan, 2007). Pratap et al. (2007) developed an innovative synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids through nucleophile-induced ring transformation, highlighting the compound's versatility in organic synthesis (Pratap, Farahanullah, Raghunandan, Maulik, & Ram, 2007).
Antiprotozoal Activity
Ismail et al. (2003) reported on the synthesis of a compound from 6-(furan-2-yl)nicotinonitrile and its subsequent evaluation for antiprotozoal activity. The study found significant efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum, showcasing the potential of nicotinonitrile derivatives in medicinal chemistry (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
Structural and Optical Nature
The structural and optical properties of α-Formylketene dithioacetal derivatives, related to 6-Formyl-2-(methylsulfanyl)nicotinonitrile, have been explored, revealing insights into their crystalline structure and non-linear optical nature. Joy et al. (2016) conducted a study on a representative compound, unveiling its structural peculiarities and optical behaviors, which could be significant in the development of optical materials (Joy, Alex, Malayan, Sudarsanakumar, & Mathews, 2016).
Antioxidant and Anticancer Assessment
Research into the antioxidant and anticancer properties of nicotinonitrile derivatives has also been conducted. Gouda et al. (2016) synthesized and evaluated the antioxidant activity of some nicotinonitrile compounds, demonstrating their potential as bioactive molecules (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016). Similarly, Mansour et al. (2021) explored the synthesis and anticancer assessment of new 2-amino-3-cyanopyridine derivatives, indicating the versatility of nicotinonitrile derivatives in developing therapeutic agents (Mansour, Sayed, Marzouk, & Shaban, 2021).
特性
IUPAC Name |
6-formyl-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c1-12-8-6(4-9)2-3-7(5-11)10-8/h2-3,5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGVOMZGBKLUOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384077 |
Source


|
| Record name | 6-Formyl-2-(methylsulfanyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Formyl-2-(methylsulfanyl)nicotinonitrile | |
CAS RN |
175277-27-7 |
Source


|
| Record name | 6-Formyl-2-(methylsulfanyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)
![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)
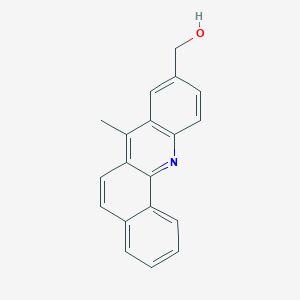
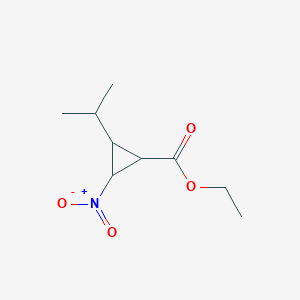
![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)
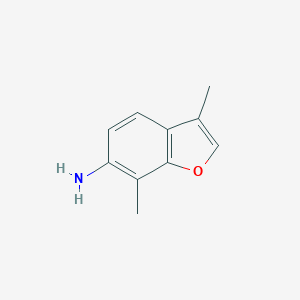
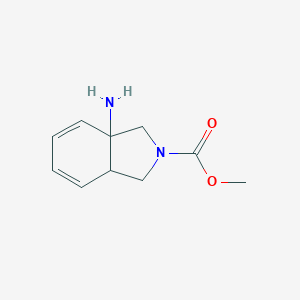
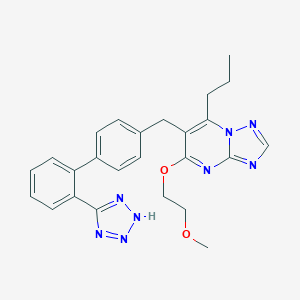
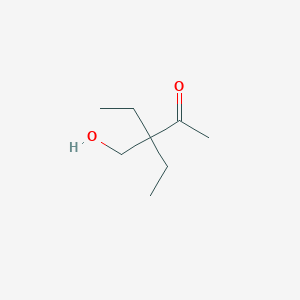
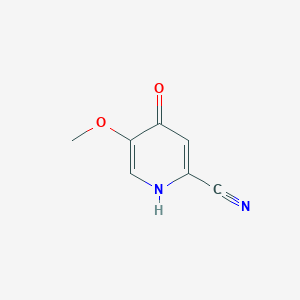
![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)


